Piboserod

Beschreibung

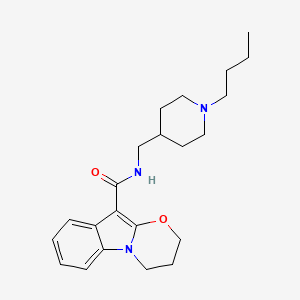

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCSJPATKXABRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165129 | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152811-62-6 | |

| Record name | Piboserod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piboserod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBOSEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Piboserod in Gastrointestinal Motility: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod (SB-207266) is a potent and selective 5-HT₄ receptor antagonist that has been investigated for its role in modulating gastrointestinal motility. Contrary to prokinetic agents that agonize the 5-HT₄ receptor to enhance motility, this compound's antagonistic action positions it as a therapeutic candidate for disorders characterized by gastrointestinal hypermotility, such as diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data related to gastrointestinal function, and detailed experimental protocols for its evaluation.

Introduction: The 5-HT₄ Receptor in Gastrointestinal Function

The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is extensively expressed throughout the gastrointestinal tract, including on enteric neurons, smooth muscle cells, and epithelial cells. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway plays a crucial role in the regulation of several gastrointestinal functions:

-

Peristalsis: 5-HT₄ receptor activation on cholinergic neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes the peristaltic reflex.

-

Secretion: These receptors are also involved in modulating intestinal fluid and electrolyte secretion.

-

Sensation: There is evidence to suggest the involvement of 5-HT₄ receptors in visceral sensitivity.

Given its role in promoting motility, the 5-HT₄ receptor has been a key target for the development of prokinetic drugs for constipation and related disorders. Conversely, antagonism of this receptor presents a logical approach for conditions of hypermotility.

This compound: A Selective 5-HT₄ Receptor Antagonist

This compound is a highly selective antagonist of the 5-HT₄ receptor. Its primary mechanism of action is to competitively block the binding of endogenous serotonin to the 5-HT₄ receptor, thereby inhibiting its downstream signaling and physiological effects.

Signaling Pathway of 5-HT₄ Receptor and this compound's Action

The following diagram illustrates the canonical 5-HT₄ receptor signaling pathway and the inhibitory action of this compound.

Piboserod and Its Effects on Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially a compensatory response to pressure or volume overload. However, sustained hypertrophy can become maladaptive, leading to heart failure. The serotonin 4 (5-HT4) receptor, a Gs-protein coupled receptor, has emerged as a potential therapeutic target in cardiac disease. Upregulation of the 5-HT4 receptor is observed in failing hearts, and its chronic stimulation is thought to contribute to detrimental cardiac remodeling, akin to the well-established role of the β-adrenergic system. Piboserod, a selective 5-HT4 receptor antagonist, has been investigated for its potential to mitigate the pathological effects of sustained 5-HT4 receptor activation in the heart. This technical guide provides an in-depth overview of the preclinical and clinical evidence regarding the effects of this compound and related 5-HT4 receptor antagonists on cardiac hypertrophy, detailing the underlying signaling pathways and experimental methodologies.

The 5-HT4 Receptor Signaling Pathway in Cardiomyocytes

In cardiomyocytes, the 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Activation of this pathway by serotonin (5-HT) initiates a signaling cascade that is implicated in the development of cardiac hypertrophy.

As illustrated, serotonin binding to the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[1][2]. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA)[1][2]. PKA can then phosphorylate various downstream targets, including transcription factors that translocate to the nucleus and promote the expression of pro-hypertrophic genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC)[3]. This increase in gene expression and subsequent protein synthesis contributes to the enlargement of cardiomyocytes and the overall hypertrophic response. The similarity of this pathway to the β-adrenergic signaling cascade suggests that its chronic activation can be maladaptive.

Preclinical Evidence for 5-HT4 Receptor Antagonism in Cardiac Hypertrophy

Preclinical studies, primarily in rodent models of heart failure and hypertrophy, have provided evidence for the beneficial effects of 5-HT4 receptor antagonism. While direct data on this compound in preclinical hypertrophy models is limited, studies on closely related antagonists like SB207266 offer valuable insights.

Key Preclinical Study: Birkeland et al. (2007)

A pivotal study investigated the effects of the 5-HT4 receptor antagonist SB207266 in a rat model of post-myocardial infarction (MI) congestive heart failure (CHF), a condition characterized by significant cardiac remodeling and hypertrophy.

Experimental Protocol:

Quantitative Data from Preclinical Studies:

The following table summarizes the key quantitative findings from the study by Birkeland et al. (2007) on the effects of the 5-HT4 antagonist SB207266 in a rat model of post-MI heart failure.

| Parameter | Placebo Group (MI_pl) | SB207266 Group (MI_int) | Percentage Change | p-value | Reference |

| Heart Weight (g) | 2.64 ± 0.08 | 2.37 ± 0.07 | ↓ 10.2% | < 0.05 | |

| Lung Weight (g) | 2.21 ± 0.12 | 1.92 ± 0.08 | ↓ 13.1% | < 0.05 | |

| LV Diastolic Diameter (mm) | 8.98 ± 0.16 | 8.57 ± 0.14 | ↓ 4.6% | < 0.05 | |

| LV Systolic Diameter (mm) | 7.05 ± 0.22 | 6.62 ± 0.19 | ↓ 6.1% | < 0.05 |

These results demonstrate that chronic blockade of the 5-HT4 receptor can attenuate cardiac hypertrophy (indicated by reduced heart weight) and pulmonary congestion (indicated by reduced lung weight), key features of heart failure. The reduction in left ventricular diameters suggests a favorable effect on cardiac remodeling.

Clinical Evidence for this compound

A clinical trial investigated the effects of this compound in patients with symptomatic heart failure and reduced left ventricular ejection fraction (LVEF).

Clinical Trial Protocol:

Quantitative Data from Clinical Trial:

The primary outcome of the clinical trial was the change in LVEF. The results are summarized below.

| Parameter | Placebo Group | This compound Group | Mean Difference | 95% CI | p-value | Reference |

| Change in LVEF (%) | +0.5 | +2.2 | +1.7 | 0.3, 3.2 | 0.020 | |

| Change in LV End-Systolic Volume (mL) | +2 | -5 | -7 | -14, 0 | 0.060 |

The study showed a statistically significant, albeit small, improvement in LVEF in patients treated with this compound compared to placebo. This was primarily driven by a reduction in the left ventricular end-systolic volume, indicating a modest beneficial effect on cardiac remodeling.

Discussion and Future Directions

The available evidence suggests that antagonism of the 5-HT4 receptor may be a viable therapeutic strategy to mitigate pathological cardiac hypertrophy and remodeling. Preclinical data with a 5-HT4 antagonist demonstrated a significant reduction in heart weight and favorable changes in cardiac dimensions in an animal model of heart failure. A clinical trial with this compound in heart failure patients showed a modest improvement in left ventricular function.

However, further research is warranted to fully elucidate the potential of this compound in treating cardiac hypertrophy. Specifically, preclinical studies utilizing this compound in pressure-overload models of hypertrophy, such as transverse aortic constriction (TAC), would provide more direct evidence of its anti-hypertrophic effects. Additionally, in vitro studies on isolated cardiomyocytes are needed to dissect the precise molecular mechanisms by which 5-HT4 receptor blockade prevents myocyte growth. Future clinical trials could also explore the efficacy of this compound in earlier stages of cardiac hypertrophy before the onset of significant systolic dysfunction.

Conclusion

References

Piboserod: A Technical Guide to its Antagonistic Impact on Smooth Muscle Contraction via the 5-HT4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod (also known as SB 207266) is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor subtype is a key modulator of smooth muscle function, particularly in the gastrointestinal (GI) tract and the urinary bladder. The activation of 5-HT4 receptors, which are Gs-protein coupled, typically leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation or modulation of neurally-mediated contractions. By competitively blocking this receptor, this compound effectively inhibits these downstream effects, making it a valuable tool for studying the physiological roles of the 5-HT4 receptor and a potential therapeutic agent for conditions characterized by inappropriate smooth muscle activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on smooth muscle contraction, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Antagonism of the 5-HT4 Receptor Signaling Pathway

This compound exerts its effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists. This blockade directly inhibits the activation of the associated Gs signaling cascade.

In smooth muscle cells, the activation of the 5-HT4 receptor by an agonist initiates the following sequence of events:

-

Gs Protein Activation: The agonist-bound 5-HT4 receptor activates the heterotrimeric Gs protein, causing the Gαs subunit to dissociate and exchange GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Modulation of Smooth Muscle Tone: PKA activation in smooth muscle cells can lead to relaxation through various mechanisms, including the phosphorylation of proteins that sequester intracellular calcium and the inhibition of myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction.

This compound, by blocking the initial step of receptor activation, prevents this entire cascade, thereby antagonizing the relaxant or modulatory effects of 5-HT4 receptor stimulation on smooth muscle.

Quantitative Data on this compound's Antagonistic Activity

The potency of this compound as a 5-HT4 receptor antagonist has been quantified in various smooth muscle preparations. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Antagonist Affinity and Potency of this compound in Smooth Muscle Preparations

| Tissue/Cell Line | Species | Agonist Challenged | Parameter | Value | Reference(s) |

| Detrusor Muscle | Human | Serotonin (5-HT) | KB (nM) | 0.56 ± 0.09 | [1] |

| Distal Colon (LMMP) | Guinea Pig | Tegaserod | Apparent pKb | 9.09 | [2] |

| Colon (LMMP) | Guinea Pig | TD-8954 | Apparent pKb | 9.3 | [3] |

| Esophagus | Rat | Tegaserod | pKB | 9.5 | |

| HEK-293 cells (h5-HT4(c)) | Human | [3H]-GR113808 | pKi | 10.4 ± 0.1 |

KB: Antagonist dissociation constant; pKb: The negative logarithm of the molar concentration of an antagonist that is required to produce a 2-fold shift in the concentration-response curve for an agonist; pKi: The negative logarithm of the inhibition constant.

Table 2: In Vivo Antagonistic Effects of this compound

| Animal Model | Tissue of Interest | Agonist Challenged | This compound Dose | Effect | Reference(s) |

| Anesthetized Rat | Esophagus | Tegaserod | 0.1 mg/kg (s.c.) | Inhibited tegaserod-induced smooth muscle relaxation. | |

| Conscious Guinea Pig | Colon | Tegaserod | 1 mg/kg (s.c.) | Attenuated the colonic prokinetic activity of tegaserod. |

Experimental Protocols

The following sections detail generalized methodologies for the in vitro and in vivo assessment of this compound's impact on smooth muscle contraction.

In Vitro Analysis of this compound's Antagonism in Isolated Smooth Muscle Strips

This protocol is a composite based on methodologies used for guinea pig colon, rat esophagus, and human detrusor muscle studies.

1. Tissue Preparation:

-

Smooth muscle tissues (e.g., segments of guinea pig distal colon, rat esophagus, or human detrusor muscle) are dissected and placed in cold, oxygenated Krebs-HEPES buffer.

-

Longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide) are prepared.

-

The strips are mounted in organ baths containing Krebs-HEPES buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

One end of the strip is attached to a fixed point, and the other to an isometric force transducer.

2. Equilibration and Pre-contraction:

-

Tissues are allowed to equilibrate under a resting tension (e.g., 500 mg for human detrusor) for a period of 60-90 minutes, with regular washing.

-

For relaxation studies, a stable contraction is induced using an appropriate agent (e.g., carbachol for rat esophagus or high KCl for human colon).

-

For studies on neurally-mediated contractions, electrical field stimulation (EFS) is applied (e.g., 20 Hz, 1 ms duration at 300 mA for 5 s).

3. Pharmacological Intervention:

-

To isolate 5-HT4 receptor-mediated effects, other serotonin receptor subtypes are often blocked using specific antagonists (e.g., methysergide for 5-HT1/2 and ondansetron for 5-HT3 receptors).

-

This compound is added to the organ bath at various concentrations and allowed to incubate for a defined period (e.g., 30 minutes).

-

A cumulative concentration-response curve is then generated for a 5-HT4 agonist (e.g., 5-HT, tegaserod).

4. Data Analysis:

-

The antagonistic effect of this compound is quantified by determining the rightward shift of the agonist's concentration-response curve.

-

The apparent antagonist dissociation constant (KB or pKB) is calculated using the Schild equation.

-

In studies of potentiation, the reduction in the maximal effect of the agonist in the presence of this compound is measured.

Conclusion

This compound is a highly potent and selective 5-HT4 receptor antagonist that effectively blocks the signaling cascade leading to smooth muscle modulation. Its high affinity for the receptor, demonstrated across various tissues and species, makes it an invaluable research tool. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the role of the 5-HT4 receptor in smooth muscle physiology and pathophysiology, and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

Piboserod: A Technical Guide to its Role in Modulating Serotonin 5-HT4 Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod (formerly SB 207266) is a potent and highly selective serotonin 5-HT4 receptor antagonist.[1] Developed by GlaxoSmithKline, it has been investigated for its therapeutic potential in various conditions, including irritable bowel syndrome (IBS), atrial fibrillation, and chronic heart failure.[2][3] The primary mechanism of action of this compound is its competitive blockade of the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that plays a significant role in both the central and peripheral nervous systems. This guide provides an in-depth technical overview of this compound's interaction with serotonin signaling pathways, summarizing key quantitative data and detailing the experimental protocols used for its characterization.

The 5-HT4 Receptor and its Canonical Signaling Pathway

The 5-HT4 receptor is positively coupled to the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein. Upon binding of the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), the receptor undergoes a conformational change. This change facilitates the exchange of GDP for GTP on the Gαs subunit, causing its dissociation and subsequent activation of the enzyme adenylyl cyclase (AC). Activated adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream cellular substrates, leading to various physiological responses.[4]

Caption: Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.

This compound's Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the 5-HT4 receptor. It binds to the receptor at the same site as serotonin but does not activate it. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. This blockade effectively inhibits the activation of adenylyl cyclase, preventing the subsequent rise in intracellular cAMP and the activation of PKA. The result is an attenuation of the physiological effects normally mediated by 5-HT4 receptor stimulation.

Caption: this compound's competitive antagonism at the 5-HT4 receptor.

Pharmacological Profile: Quantitative Data

The affinity and potency of this compound have been quantified across various experimental systems. The inhibition constant (Ki) reflects the binding affinity of the antagonist to the receptor, while the antagonist dissociation constant (Kb) measures its functional potency. A lower value for both indicates higher affinity and potency, respectively.

| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |

| Ki | 0.25 nM | Human | 5-HT4 | |

| pKi | 10.4 ± 0.1 | Human | 5-HT4(c) | |

| pKi | 6.6 ± 0.1 | Human | 5-HT2B | |

| Apparent Kb | 0.56 ± 0.09 nM | Human Detrusor Muscle | 5-HT4 | |

| Apparent pKb | 9.3 | Guinea Pig Colon | 5-HT4 |

Note: pKi/pKb is the negative logarithm of the Ki/Kb value.

Key Experimental Methodologies

The characterization of this compound's pharmacological profile relies on established in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Preparation of Membranes: Cell membranes are prepared from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

-

Incubation: Membranes are incubated with a fixed concentration of a selective 5-HT4 radioligand (e.g., [3H]-GR113808).

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (for Functional Antagonism)

This functional assay measures a compound's ability to inhibit the agonist-induced production of the second messenger cAMP.

Protocol Outline:

-

Cell Culture: HEK293 cells (or other suitable cells) stably transfected with the human 5-HT4 receptor are cultured in plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: A 5-HT4 receptor agonist (e.g., Serotonin, TD-8954) is added at a fixed concentration (typically its EC80) to stimulate cAMP production.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A concentration-response curve is generated to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production. This is used to calculate its functional potency (Kb).

Caption: Workflow for a functional cAMP accumulation assay.

Isolated Tissue Contractility Assay

This ex vivo assay assesses the functional antagonism of this compound in a physiological tissue preparation.

Protocol Outline:

-

Tissue Preparation: A specific tissue known to express functional 5-HT4 receptors, such as human detrusor muscle or guinea pig colon, is isolated and dissected into strips.

-

Mounting: The tissue strip is mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated. One end is fixed, and the other is connected to an isometric force transducer.

-

Stimulation: Neurally-mediated contractions are induced via electrical field stimulation (EFS).

-

Agonist Challenge: A concentration-response curve to a 5-HT4 agonist (e.g., serotonin) is constructed to observe its potentiating effect on the EFS-induced contractions.

-

Antagonist Treatment: The experiment is repeated in the presence of fixed concentrations of this compound.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve caused by this compound is measured. The Schild analysis is then used to calculate the pA2 or Kb value, providing a measure of antagonist potency.

Caption: Workflow for an isolated tissue contractility assay.

Therapeutic Rationale and Clinical Context

The investigation of this compound for heart failure was based on findings that the failing human heart muscle exhibits an increased expression and functional response of 5-HT4 receptors. The hypothesis was that, analogous to the success of beta-blockers, antagonizing this upregulated serotonin pathway could be beneficial. A clinical trial in patients with chronic heart failure showed that this compound treatment resulted in a small but statistically significant improvement in Left Ventricular Ejection Fraction (LVEF). However, this did not translate into significant changes in other clinical parameters, leaving its clinical relevance in this area uncertain. Its high potency in antagonizing serotonin's effects in human bladder tissue also suggested it as a potential treatment for overactive bladder.

Conclusion

This compound is a well-characterized, high-affinity selective antagonist of the serotonin 5-HT4 receptor. Its mechanism of action involves the direct competitive blockade of this receptor, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling cascade. Its pharmacological profile has been thoroughly defined through a combination of radioligand binding, cellular functional assays, and ex vivo tissue studies. While its clinical development has not led to a marketed product for its initially targeted indications, this compound remains a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the 5-HT4 receptor signaling pathway.

References

- 1. This compound (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. Effect of this compound, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the In Vitro Pharmacodynamics of Piboserod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod (also known as SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3] This receptor subtype is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). 5-HT4 receptors are expressed in various tissues, including the gastrointestinal tract, the central nervous system, and the cardiovascular system, where they mediate a range of physiological functions. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Pharmacodynamics of this compound

This compound exerts its pharmacological effects by competitively binding to the 5-HT4 receptor, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and inhibiting its downstream signaling cascade.[2] This antagonistic action has been characterized through various in vitro assays, which are detailed in the subsequent sections.

Data Presentation: Quantitative In Vitro Pharmacology of this compound

The following tables summarize the key quantitative parameters that define the in vitro pharmacodynamic profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Species/Tissue | Radioligand | Value | Reference |

| Ki | Human (recombinant) | Not Specified | ~0.1 nM | [2] |

| K_i_ | Human (recombinant) | Not Specified | ~1.5 nM | |

| pK_i_ | Guinea Pig (brain membranes) | [¹²⁵I]SB207710 | 8.8 (K_i_ ≈ 1.58 nM) | IUPHAR/BPS Guide |

| K_B_ | Human (detrusor muscle) | - | 0.56 ± 0.09 nM | |

| pA₂ | Guinea Pig (distal colon) | - | 10.6 | Gaster et al., 1995 |

Table 2: Functional Antagonism of this compound

| Parameter | Assay | Agonist | Value | Reference |

| pIC₅₀ | Not Specified | Not Specified | 9.2 (IC₅₀ ≈ 0.63 nM) | IUPHAR/BPS Guide |

Table 3: Selectivity Profile of this compound

| Receptor Target | Species | Assay Type | pKi / pIC₅₀ | Reference |

| 5-HT₄ | Human | Binding | ~10 (K_i_ ~0.1 nM) | |

| 5-HT₄ | Guinea Pig | Binding | 8.8 (K_i_ ~1.58 nM) | IUPHAR/BPS Guide |

| Dopamine D₂ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |

| Dopamine D₃ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |

| Histamine H₁ | Guinea Pig | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |

| 5-HT₁ₐ | Human | Binding | < 5 (K_i_ > 10000 nM) | IUPHAR/BPS Guide |

| 5-HT₁ₒ | Human | Binding | < 6 (K_i_ > 1000 nM) | IUPHAR/BPS Guide |

| 5-HT₂ₒ | Rat | Binding | 6.4 (K_i_ ~398 nM) | IUPHAR/BPS Guide |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by serotonin initiates a cascade of intracellular events. The receptor, coupled to a Gs protein, activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound blocks this pathway at the initial step by preventing serotonin binding.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor competes with an unlabeled test compound (e.g., this compound) for binding sites. The displacement of the radioligand by the test compound is measured to calculate the test compound's inhibitory constant (Ki).

References

Piboserod: A Technical Guide for Studying 5-HT₄ Receptor Distribution in Tissues

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the application of piboserod, a potent and selective 5-HT₄ receptor antagonist, in the characterization and quantification of 5-HT₄ receptor distribution in various tissues. This document outlines key experimental protocols, presents quantitative data in a structured format, and illustrates relevant biological and experimental pathways.

Introduction to this compound and the 5-HT₄ Receptor

The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, is implicated in a variety of physiological processes, particularly in the gastrointestinal tract and the central nervous system. Its role in modulating neurotransmitter release makes it a significant target for therapeutic intervention in disorders such as irritable bowel syndrome and atrial fibrillation.

This compound (also known as SB 207266) is a highly selective antagonist for the 5-HT₄ receptor. Its high affinity and selectivity make it an invaluable tool for researchers studying the distribution, density, and function of 5-HT₄ receptors. While a radiolabeled form of this compound for direct tissue binding studies is not commonly available, its primary utility lies in its use as a potent competitor in radioligand binding assays and as a blocking agent in in vivo imaging studies to confirm the specificity of other radiotracers.

Quantitative Data on this compound and 5-HT₄ Receptor Binding

The following tables summarize the binding affinity of this compound for the 5-HT₄ receptor, as well as the density of these receptors in various tissues as determined by other radioligands.

Table 1: Binding Affinity of this compound for the 5-HT₄ Receptor

| Species | Radioligand Displaced | Tissue/Cell Line | pKi | Ki (nM) | Reference |

| Human | [³H]GR113808 | HEK293 cells | 10.0 | 0.1 | [1] |

| Human | [³H]GR113808 | HEK293 cells | 10.28 | 0.05 | [1] |

| Human | [¹²⁵I]SB207710 | Recombinant | 8.8 | 1.58 | [1] |

| Guinea Pig | [¹²⁵I]SB207710 | Brain membranes | 8.8 | 1.58 | [1] |

Table 2: Density of 5-HT₄ Receptors in Human Brain Regions (Determined by Autoradiography with Other Radioligands)

| Brain Region | Radioligand | Bmax (fmol/mg tissue) | Reference |

| Substantia Nigra | [³H]Prucalopride | Not specified, but high density | [2] |

| Frontal Cortex | [³H]Prucalopride | Not specified, but moderate density | |

| Striatum | [³H]Prucalopride | Not specified, but high density | |

| Hippocampus | [³H]Prucalopride | Not specified, but moderate density |

Experimental Protocols

In Vitro Radioligand Binding Assay (Competition Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the 5-HT₄ receptor using a commercially available radioligand.

Materials:

-

Tissue homogenates or cell membranes expressing 5-HT₄ receptors

-

Radioligand (e.g., [³H]GR113808)

-

This compound (or other non-labeled competitor)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit the competitor. For non-specific binding, add a high concentration of a known 5-HT₄ ligand (e.g., unlabeled GR113808).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Autoradiography

This protocol outlines the use of a radiolabeled 5-HT₄ receptor antagonist to visualize receptor distribution in tissue sections. This compound can be used as a cold ligand to determine non-specific binding.

Materials:

-

Frozen tissue sections (e.g., brain slices, 10-20 µm thick) mounted on slides

-

Radioligand (e.g., [¹²⁵I]SB 207710)

-

This compound (for non-specific binding)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash Buffer (e.g., ice-cold incubation buffer)

-

Phosphor imaging plates or autoradiography film

-

Image analysis software

Procedure:

-

Pre-incubation: Thaw and pre-incubate the tissue sections in buffer to rehydrate and remove endogenous ligands.

-

Incubation: Incubate the sections with the radioligand in a humidified chamber. For a parallel set of slides to determine non-specific binding, co-incubate with a high concentration of this compound.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. Perform a final rinse in distilled water to remove buffer salts.

-

Drying: Dry the slides rapidly under a stream of cold air.

-

Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards.

-

Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the receptor density in different regions of interest by comparing the signal intensity to the radioactive standards using image analysis software.

In Vivo PET Imaging Blocking Study

This compound is crucial for confirming the specificity of 5-HT₄ receptor PET radiotracers, such as [¹¹C]SB207145.

Procedure:

-

Baseline Scan: Anesthetize the subject (e.g., human or non-human primate) and perform a baseline PET scan following the injection of the 5-HT₄ radiotracer.

-

Blocking Scan: On a separate occasion, administer a pre-treatment dose of this compound orally or intravenously. After a suitable time for the drug to reach target occupancy, inject the same radiotracer and perform a second PET scan.

-

Data Analysis: Compare the radiotracer uptake in various brain regions between the baseline and blocking scans. A significant reduction in radiotracer binding in 5-HT₄ receptor-rich regions after this compound administration confirms that the signal is specific to these receptors.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of 5-HT₄ receptors using this compound.

References

The chemical structure and properties of Piboserod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod, also known as SB 207266, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated by GlaxoSmithKline for the management of irritable bowel syndrome (IBS) and atrial fibrillation (AF), its development for these indications was discontinued.[1] However, subsequent research has explored its potential therapeutic application in chronic heart failure, driven by the discovery of increased 5-HT4 receptor expression and responsiveness to serotonin in failing heart muscle.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, pharmacology, and available clinical data for this compound.

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the class of indolecarboxamides.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-((1-Butyl-4-piperidyl)-methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide | [3] |

| Synonyms | SB 207266, Serlipet | [1] |

| CAS Number | 152811-62-6 (free base) | |

| Molecular Formula | C22H31N3O2 | |

| Molecular Weight | 369.50 g/mol | |

| SMILES | CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |

| pKa (Strongest Basic) | 9.8 | |

| Solubility | Soluble in water (as hydrochloride salt) |

Synthesis

The synthesis of this compound hydrochloride is described in the medicinal chemistry literature. The key steps involve the preparation of the tricyclic indole core and subsequent amide coupling with the substituted piperidine side chain. A detailed experimental protocol is outlined below, based on the general procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid

-

This intermediate is prepared through a multi-step sequence starting from commercially available indole derivatives. The process typically involves N-alkylation with a suitable three-carbon synthon containing a protected hydroxyl group, followed by cyclization and oxidation to form the carboxylic acid.

Step 2: Synthesis of N-((1-Butyl-4-piperidyl)-methyl)amine

-

4-(Aminomethyl)piperidine is N-butylated using 1-bromobutane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

Step 3: Amide Coupling

-

3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid is activated, for example, using a coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as EDC in the presence of HOBt.

-

The activated acid is then reacted with N-((1-Butyl-4-piperidyl)-methyl)amine in an anhydrous aprotic solvent like dichloromethane or DMF to form the amide bond.

Step 4: Salt Formation

-

The resulting free base of this compound is dissolved in a suitable solvent like ethanol or isopropanol.

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added to precipitate this compound hydrochloride.

-

The salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

A detailed, step-by-step protocol would require access to the full experimental section of the cited primary literature.

Pharmacological Properties

Mechanism of Action

This compound is a selective antagonist of the 5-HT4 receptor. It competitively binds to this receptor, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound inhibits this downstream signaling cascade.

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT4 receptor. The binding affinity has been characterized using radioligand binding assays, typically with [3H]-GR113808 as the radioligand.

| Receptor | Species | Assay Type | Radioligand | pKi / pKB | Ki / KB (nM) | Reference |

| 5-HT4 | Human | Binding | [3H]-GR113808 | ~10.0 | ~0.1 | |

| 5-HT4 | Human | Functional | - | 9.25 | 0.56 ± 0.09 | |

| 5-HT2B | Human | Binding | - | 6.6 | ~250 | |

| Dopamine D2 | Human | Binding | [3H]-YM 09151 | <6 | >1000 | |

| Dopamine D3 | Human | Binding | [125I]-iodosulpride | <6 | >1000 | |

| Histamine H1 | Guinea Pig | Binding | - | <6 | >1000 | |

| 5-HT1A | Human | Binding | - | <5 | >10000 | |

| 5-HT1D | Human | Binding | [125I]SB 207710 | <5 | >10000 | |

| Adrenergic α1 | - | Binding | - | <6 | >1000 | |

| Muscarinic M1-M5 | - | Binding | - | <6 | >1000 |

In Vitro Functional Assays

The antagonist activity of this compound at the 5-HT4 receptor is confirmed through functional assays that measure the inhibition of serotonin-induced cAMP production.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Antagonist Incubation: The cell medium is replaced with a buffer containing various concentrations of this compound or vehicle. The plates are incubated for a pre-determined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: A fixed concentration of serotonin (e.g., the EC80 concentration) is added to the wells, and the plates are incubated for a further period (e.g., 15 minutes) to stimulate cAMP production.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: The inhibition of the serotonin-induced cAMP response by this compound is plotted against the concentration of this compound to determine the IC50 value.

Pharmacokinetics

Limited publicly available data exists for the detailed pharmacokinetic properties of this compound. The following table summarizes the available information.

| Parameter | Species | Dose | Route | Value | Unit | Reference |

| Cmax | Rat | - | - | - | ng/mL | - |

| Tmax | Rat | - | - | - | h | - |

| t1/2 | Rat | - | - | - | h | - |

| Bioavailability | Rat | - | Oral | - | % | - |

| Cmax | Dog | - | - | - | ng/mL | - |

| Tmax | Dog | - | - | - | h | - |

| t1/2 | Dog | - | - | - | h | - |

| Bioavailability | Dog | - | Oral | - | % | - |

| Protein Binding | Human | - | - | - | % | - |

Preclinical and Clinical Studies

In Vivo Animal Models

Canine models of atrial fibrillation are often used to evaluate the efficacy of anti-arrhythmic drugs. These models typically involve rapid atrial pacing to induce and sustain atrial fibrillation.

-

Animal Preparation: Beagle dogs are anesthetized, and a pacemaker is implanted with leads in the right atrium.

-

Induction of AF: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated and maintained for several weeks to induce sustained atrial fibrillation.

-

Drug Administration: this compound or vehicle is administered orally or intravenously.

-

Electrophysiological Monitoring: Continuous ECG monitoring is performed to assess the heart rate and rhythm. The termination of AF and the return to sinus rhythm are the primary endpoints.

Rodent models of visceral hypersensitivity are commonly used to study the sensory abnormalities associated with IBS. These models often involve colorectal distension to measure the pain response.

-

Induction of Hypersensitivity: Neonatal rats receive a mild chemical irritant (e.g., acetic acid) intracolonically to induce long-lasting visceral hypersensitivity.

-

Measurement of Visceromotor Response: In adult rats, a balloon is inserted into the colon, and colorectal distension is performed at varying pressures. The abdominal withdrawal reflex (a measure of pain) is quantified.

-

Drug Administration: this compound or vehicle is administered prior to the colorectal distension.

-

Data Analysis: The effect of this compound on the pressure threshold required to elicit a pain response is determined.

Clinical Trials

A phase II clinical trial (NCT00421746) investigated the effect of this compound in patients with symptomatic heart failure.

| Trial Identifier | Phase | Indication | Treatment | Dose | Primary Endpoint | Key Findings |

| NCT00421746 | II | Heart Failure | This compound vs. Placebo | 80 mg daily | Change in Left Ventricular Ejection Fraction (LVEF) | This compound significantly increased LVEF by 1.7% compared to placebo. |

Safety Pharmacology

A standard core battery of safety pharmacology studies is typically conducted for new chemical entities to assess their potential effects on vital organ systems.

| System | Assay | Key Findings |

| Cardiovascular | hERG Assay | IC50 value not publicly available. |

| In vivo QTc (dog) | No significant QTc prolongation reported. | |

| Central Nervous System | Functional Observational Battery (rat) | No significant CNS effects reported. |

| Respiratory | Whole-body plethysmography (rat) | No significant respiratory effects reported. |

Conclusion

This compound is a well-characterized, potent, and selective 5-HT4 receptor antagonist. While its initial development for IBS and atrial fibrillation was halted, its potential role in the treatment of heart failure has been explored. This technical guide summarizes the key chemical, pharmacological, and clinical information available for this compound, providing a valuable resource for researchers and drug development professionals interested in this compound and the 5-HT4 receptor pathway. Further research is warranted to fully elucidate its therapeutic potential and to gather more comprehensive pharmacokinetic and safety data.

References

- 1. researchgate.net [researchgate.net]

- 2. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for Piboserod in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Piboserod, a selective serotonin 5-HT₄ receptor antagonist, in isolated organ bath experiments. This guide is intended to assist researchers in pharmacology and drug development in characterizing the effects of this compound on various smooth and cardiac muscle preparations.

Introduction

This compound (also known as SB-207266) is a potent and selective antagonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor.[1][2] The 5-HT₄ receptor, a G-protein coupled receptor, is widely distributed throughout the body, including the gastrointestinal tract, urinary bladder, heart, and central nervous system.[3][4] Its activation is known to modulate the release of various neurotransmitters and influence smooth muscle contractility and cardiac function.[3] this compound's high affinity for the 5-HT₄ receptor makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor subtype. In isolated organ bath systems, this compound is instrumental in determining the involvement of 5-HT₄ receptors in agonist-induced tissue responses and for quantifying the affinity of other 5-HT₄ receptor ligands.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT₄ receptor. By binding to the receptor, it prevents the endogenous ligand, serotonin (5-HT), or other 5-HT₄ agonists from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway of the 5-HT₄ receptor involves the activation of adenylyl cyclase via a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this process, thereby inhibiting the physiological responses mediated by 5-HT₄ receptor activation, such as smooth muscle relaxation or increased cardiac contractility.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro studies.

Table 1: this compound Binding Affinity and Potency

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kᵢ | Human | 5-HT₄ Receptors | ~1.5 nM | |

| pKᵢ | Human | 5-HT₄(c) Receptor | 10.4 ± 0.1 | |

| pKᵢ | Human | 5-HT₂B Receptor | 6.6 ± 0.1 | |

| Apparent K₋B | Human | Detrusor Muscle | 0.56 ± 0.09 nM |

Table 2: this compound in Functional Antagonism Studies

| Agonist | Tissue | Species | This compound Concentration | Effect | Reference |

| Serotonin (5-HT) | Detrusor Muscle | Human | 1 nM | Reduction of maximal 5-HT-induced potentiation to 45.0 ± 7.9% | |

| Serotonin (5-HT) | Detrusor Muscle | Human | 100 nM | Reduction of maximal 5-HT-induced potentiation to 38.7 ± 8.7% | |

| Tegaserod | Oesophagus | Rat | 30 nM | 94-fold rightward shift in the tegaserod concentration-effect curve |

Experimental Protocols

This section provides a detailed methodology for a typical isolated organ bath experiment to assess the antagonist properties of this compound.

Materials and Reagents

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in distilled water or the physiological salt solution.

-

5-HT₄ Receptor Agonist: (e.g., Serotonin, 5-methoxytryptamine, or a selective agonist like Tegaserod). Prepare a stock solution and serial dilutions.

-

Physiological Salt Solution (PSS): A common choice is Krebs-Henseleit solution. The composition per liter is:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

CaCl₂·2H₂O: 0.37 g

-

NaHCO₃: 2.1 g

-

D-Glucose: 2.0 g

-

-

Carbogen gas: 95% O₂ / 5% CO₂

-

Other Receptor Antagonists (Optional): To block other serotonin receptor subtypes and isolate the 5-HT₄ receptor response (e.g., methysergide for 5-HT₁/₂ and ondansetron for 5-HT₃).

Equipment

-

Isolated organ bath system with tissue holders

-

Thermostatically controlled water circulator

-

Isometric force transducer

-

Data acquisition system and software

-

Carbogen gas tank with regulator and tubing

-

Dissection tools (forceps, scissors)

-

Suture material

Experimental Procedure

-

System Preparation:

-

Assemble the organ bath system and fill the water jacket with deionized water. Set the temperature to 37°C.

-

Fill the tissue baths with PSS and begin bubbling with carbogen gas. This maintains the physiological pH and oxygenates the solution.

-

-

Tissue Preparation:

-

Euthanize the experimental animal according to approved ethical guidelines.

-

Promptly dissect the target tissue (e.g., a segment of ileum, a strip of bladder, or a cardiac papillary muscle).

-

Place the isolated tissue in a petri dish containing cold, carbogen-aerated PSS.

-

Prepare the tissue for mounting. For hollow organs, this may involve preparing longitudinal or circular muscle strips. For cardiac tissue, a papillary muscle or atrial strip may be used.

-

-

Tissue Mounting and Equilibration:

-

Secure one end of the tissue preparation to a fixed hook in the organ bath chamber and the other end to an isometric force transducer using suture thread.

-

Submerge the tissue in the PSS-filled organ bath.

-

Apply a basal resting tension. The optimal tension depends on the tissue type and should be determined empirically (e.g., 500 mg for human detrusor strips).

-

Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

-

Viability and Control Response:

-

After equilibration, assess the tissue's viability by challenging it with a high concentration of a depolarizing agent (e.g., 60 mM KCl) or a standard agonist for the tissue type.

-

Wash the tissue and allow it to return to baseline.

-

Obtain a control concentration-response curve to the chosen 5-HT₄ agonist. Add the agonist in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

-

This compound Incubation and Antagonism:

-

Wash the tissue thoroughly to remove the agonist and allow it to return to the baseline tension.

-

Add the desired concentration of this compound to the organ bath.

-

Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.

-

In the continued presence of this compound, repeat the cumulative concentration-response curve to the 5-HT₄ agonist.

-

-

Schild Analysis (Optional but Recommended):

-

To determine the pA₂ value (a measure of antagonist potency), repeat step 5 with at least two other concentrations of this compound.

-

The pA₂ value can be determined by constructing a Schild plot, where the log(concentration ratio - 1) is plotted against the negative log of the molar concentration of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the tissue response (e.g., contraction or relaxation) at each agonist concentration.

-

Plot concentration-response curves as the percentage of the maximal response versus the log of the agonist concentration.

-

Calculate the EC₅₀ values for the agonist in the absence and presence of this compound.

-

If performing a Schild analysis, calculate the dose ratios and construct the Schild plot.

-

Visualizations

5-HT₄ Receptor Signaling Pathway

Caption: 5-HT₄ Receptor Signaling and this compound's Antagonistic Action.

Experimental Workflow for this compound in Isolated Organ Bath

Caption: Workflow for Assessing this compound's Antagonism.

References

Piboserod: A Potential Modulator of Cardiomyocyte Hypertrophy in In Vitro Assays

Application Notes and Protocols for Researchers

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli, but can progress to heart failure. Understanding the signaling pathways that drive this process is crucial for the development of new therapeutic agents. Piboserod, a selective antagonist of the serotonin 5-HT4 receptor, has been investigated for its potential role in cardiovascular diseases. While clinical trials have explored its effects in heart failure, its direct application and efficacy in mitigating cardiomyocyte hypertrophy at the cellular level is an area of active investigation. These application notes provide a framework for utilizing this compound in cultured cardiomyocyte hypertrophy assays to explore its potential as a research tool and therapeutic candidate.

While direct in vitro studies on this compound's anti-hypertrophic effects are limited, research on other 5-HT4 receptor antagonists, such as SB207266, in animal models of heart failure suggests a potential beneficial role in reducing cardiac remodeling. Studies have shown that SB207266 treatment in rats with heart failure led to a reduction in heart and lung weight, and a trend towards decreased mRNA levels of hypertrophic markers like atrial natriuretic peptide (ANP)[1][2][3][4]. This suggests that blockade of the 5-HT4 receptor could be a viable strategy to ameliorate cardiac hypertrophy.

This document outlines protocols for inducing and evaluating hypertrophy in cultured neonatal rat ventricular cardiomyocytes (NRVMs) and details how this compound can be incorporated into these assays to assess its effects.

Signaling Pathways in Cardiomyocyte Hypertrophy

Cardiac hypertrophy is orchestrated by a complex network of intracellular signaling pathways. Pro-hypertrophic stimuli, such as phenylephrine (an α1-adrenergic agonist) and angiotensin II (a peptide hormone), activate G-protein coupled receptors on the cardiomyocyte surface. This triggers downstream cascades involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and calcineurin-NFAT signaling. These pathways converge on the nucleus to activate transcription factors that drive the expression of fetal genes, such as ANP and B-type natriuretic peptide (BNP), and increase protein synthesis, ultimately leading to an increase in cell size. The potential intervention point for a 5-HT4 receptor antagonist like this compound would be to modulate signaling pathways that are influenced by serotonin, which can also contribute to cardiac remodeling.

Caption: General signaling pathways in cardiomyocyte hypertrophy and the potential point of intervention for this compound.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

-

Preparation: Euthanize 1-2 day old Sprague-Dawley rat pups. Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Digestion: Mince the ventricular tissue and digest with a solution of trypsin and collagenase.

-

Cell Separation: Pre-plate the cell suspension for 1-2 hours to allow for the attachment of cardiac fibroblasts.

-

Plating: Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit fibroblast proliferation.

-

Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. After 24 hours, replace the medium with serum-free medium for 24 hours before initiating experiments.

Protocol 2: Induction of Cardiomyocyte Hypertrophy and this compound Treatment

-

Hypertrophic Stimulation: Induce hypertrophy by treating the serum-starved NRVMs with either phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.

-

This compound Treatment: To evaluate the effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour before adding the hypertrophic agonist. Maintain the this compound concentration throughout the 48-hour stimulation period.

-

Controls: Include a vehicle control (e.g., DMSO), a hypertrophic agonist-only control, and a this compound-only control.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

A. Cell Size Measurement:

-

Fixation and Staining: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear counterstain (e.g., DAPI).

-

Imaging: Capture images using a fluorescence microscope.

-

Analysis: Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

B. Protein Synthesis Assay ([3H]-Leucine Incorporation):

-

Labeling: During the last 24 hours of treatment, add [3H]-leucine to the culture medium.

-

Harvesting: Wash the cells with ice-cold PBS and precipitate the proteins with trichloroacetic acid (TCA).

-

Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content.

C. Gene Expression Analysis (qRT-PCR):

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qPCR: Perform quantitative real-time PCR using primers for hypertrophic marker genes such as Nppa (ANP) and Nppb (BNP). Normalize the expression to a housekeeping gene (e.g., Gapdh). The expression of ANP and BNP is a hallmark of the fetal gene program reactivation during cardiac hypertrophy[5].

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the effect of this compound on phenylephrine-induced cardiomyocyte hypertrophy.

Table 1: Effect of this compound on Phenylephrine-Induced Cardiomyocyte Surface Area

| Treatment | Cardiomyocyte Surface Area (µm²) (Mean ± SD) | % Change from Control |

| Vehicle Control | 1500 ± 120 | - |

| Phenylephrine (100 µM) | 2550 ± 200 | +70% |

| Phenylephrine + this compound (1 nM) | 2300 ± 180 | +53% |

| Phenylephrine + this compound (10 nM) | 1950 ± 150 | +30% |

| Phenylephrine + this compound (100 nM) | 1650 ± 130 | +10% |

| This compound (100 nM) | 1520 ± 110 | +1.3% |

Table 2: Effect of this compound on Phenylephrine-Induced Protein Synthesis

| Treatment | [3H]-Leucine Incorporation (CPM/µg protein) (Mean ± SD) | % Change from Control |

| Vehicle Control | 500 ± 40 | - |

| Phenylephrine (100 µM) | 950 ± 75 | +90% |

| Phenylephrine + this compound (1 nM) | 850 ± 68 | +70% |

| Phenylephrine + this compound (10 nM) | 700 ± 55 | +40% |

| Phenylephrine + this compound (100 nM) | 550 ± 45 | +10% |

| This compound (100 nM) | 510 ± 42 | +2% |

Table 3: Effect of this compound on Phenylephrine-Induced Hypertrophic Gene Expression

| Treatment | Relative Nppa mRNA Expression (Fold Change) (Mean ± SD) | Relative Nppb mRNA Expression (Fold Change) (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Phenylephrine (100 µM) | 5.0 ± 0.4 | 4.5 ± 0.3 |

| Phenylephrine + this compound (1 nM) | 4.2 ± 0.3 | 3.8 ± 0.3 |

| Phenylephrine + this compound (10 nM) | 2.8 ± 0.2 | 2.5 ± 0.2 |

| Phenylephrine + this compound (100 nM) | 1.5 ± 0.1 | 1.3 ± 0.1 |

| This compound (100 nM) | 1.1 ± 0.1 | 1.0 ± 0.1 |

Experimental Workflow

Caption: Workflow for assessing the effect of this compound on cardiomyocyte hypertrophy.

Conclusion

These protocols provide a comprehensive guide for researchers to investigate the potential anti-hypertrophic effects of this compound in a well-established in vitro model of cardiomyocyte hypertrophy. The provided hypothetical data illustrates the expected dose-dependent inhibitory effect of this compound on key hypertrophic markers. By employing these methods, researchers can elucidate the cellular mechanisms of action of this compound and evaluate its potential as a novel therapeutic agent for pathological cardiac hypertrophy. Further studies are warranted to confirm these effects and to explore the downstream signaling pathways modulated by 5-HT4 receptor antagonism in cardiomyocytes.

References

- 1. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Piboserod Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and use of Piboserod stock solutions for in vitro cell culture experiments. This compound is a potent and selective 5-HT4 receptor antagonist used in cardiovascular and gastrointestinal research. Adherence to this protocol will ensure the accurate and reproducible application of this compound in experimental settings. Included are the physicochemical properties of this compound, a step-by-step guide for solution preparation, and diagrams illustrating the experimental workflow and the relevant biological signaling pathway.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for accurate stock solution preparation. Key data is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxamide | [3] |

| Synonyms | SB-207266, SB 207266 | [4][5] |

| CAS Number | 152811-62-6 (free base) | |

| Molecular Formula | C₂₂H₃₁N₃O₂ | |

| Molecular Weight | 369.50 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 25 mg/mL (67.66 mM) | |

| Water: Insoluble | ||

| Ethanol: Limited data available; DMSO is the recommended solvent. | ||

| Purity | ≥98% (vendor specific) | |

| Ki for 5-HT4 Receptor | ~0.1 nM - 1.5 nM |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder (free base, CAS 152811-62-6)

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile, light-blocking (amber) cryovials for aliquoting

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

This compound is a bioactive compound. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.

-

Work within a laminar flow hood or chemical fume hood to maintain sterility and safety.

-

DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

Stock Solution Preparation (10 mM)

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 369.50 g/mol = 3.695 mg

-

-

Weighing: In a sterile microcentrifuge tube, carefully weigh out 3.70 mg of this compound powder using an analytical balance.

-

Solubilization: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Note: If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied. It is recommended to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.

-

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials.

Storage and Stability

-

This compound Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

-

Stock Solution in DMSO: Store aliquots protected from light at -80°C for up to 2 years or at -20°C for up to 1 year . One source suggests solutions are unstable and should be prepared fresh; therefore, using freshly prepared solutions is ideal when possible.

Preparation of Working Solutions

-

Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentration for your experiment.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).

-

-

Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. The final DMSO concentration in the culture medium should ideally be kept below 0.1% (and not exceed 0.5%) to prevent solvent-induced cytotoxicity.

Diagrams

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action

This compound is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a Gs-protein coupled receptor. Normally, serotonin (5-HT) binds to this receptor, activating adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP triggers various downstream cellular responses. This compound competitively binds to the 5-HT4 receptor, blocking serotonin from binding and thereby inhibiting the entire signaling cascade.

Caption: this compound antagonizes the 5-HT4 receptor, blocking cAMP signaling.

References

Application Notes and Protocols for Piboserod in Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod (also known as SB 207266) is a potent and selective antagonist of the serotonin 5-HT4 receptor. In the context of cardiovascular research, particularly atrial fibrillation (AF), the scientific rationale for investigating this compound lies in the presence and function of 5-HT4 receptors in human atrial tissue. Stimulation of these receptors has been demonstrated to be pro-arrhythmogenic, primarily through the modulation of key ion channels, leading to alterations in atrial electrophysiology. Consequently, the blockade of 5-HT4 receptors with this compound presents a targeted therapeutic strategy to counteract these effects and potentially prevent or terminate atrial fibrillation.

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in both in vitro and in vivo research settings, and a summary of expected electrophysiological effects based on studies of selective 5-HT4 receptor antagonists.

Mechanism of Action: 5-HT4 Receptor Antagonism in the Atrium

Serotonin (5-hydroxytryptamine, 5-HT) exerts its effects on atrial myocytes through the activation of 5-HT4 receptors, which are Gs-protein coupled. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. The primary downstream effects relevant to atrial fibrillation are the modulation of two key ion currents:

-

L-type Calcium Current (ICaL): Increased cAMP levels lead to the phosphorylation and potentiation of L-type calcium channels, resulting in an enhanced inward calcium current during the action potential. This can prolong the early phase of repolarization and increase the risk of early afterdepolarizations (EADs), a known trigger for cardiac arrhythmias.

-

Pacemaker Current (If): In atrial cells possessing this "funny" current, 5-HT4 receptor stimulation increases its activation, contributing to a more rapid diastolic depolarization and increased atrial automaticity.